(2S)-1,1-Difluoro-4-phenylbutan-2-ol
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Overview
Description
(2S)-1,1-Difluoro-4-phenylbutan-2-ol is an organic compound characterized by the presence of two fluorine atoms, a phenyl group, and a hydroxyl group attached to a butane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1,1-Difluoro-4-phenylbutan-2-ol typically involves the use of fluorinating agents to introduce the fluorine atoms into the molecule. One common method is the nucleophilic substitution reaction where a precursor compound, such as 4-phenylbutan-2-one, is treated with a fluorinating agent like diethylaminosulfur trifluoride (DAST) under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar fluorination techniques but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification methods to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-1,1-Difluoro-4-phenylbutan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a hydrocarbon.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atoms.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 1,1-difluoro-4-phenylbutan-2-one, while reduction could produce 1,1-difluoro-4-phenylbutane.
Scientific Research Applications
(2S)-1,1-Difluoro-4-phenylbutan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which (2S)-1,1-Difluoro-4-phenylbutan-2-ol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, influencing its activity in biological systems. The specific pathways involved depend on the context of its application, whether in enzymatic reactions or receptor binding studies.
Comparison with Similar Compounds
Similar Compounds
- 1,1-Difluoro-2-phenylethanol
- 1,1-Difluoro-3-phenylpropan-2-ol
- 1,1-Difluoro-4-phenylbutane
Uniqueness
(2S)-1,1-Difluoro-4-phenylbutan-2-ol is unique due to its specific stereochemistry and the position of the fluorine atoms This configuration can result in distinct chemical and biological properties compared to other similar compounds
Properties
CAS No. |
145299-87-2 |
---|---|
Molecular Formula |
C10H12F2O |
Molecular Weight |
186.20 g/mol |
IUPAC Name |
1,1-difluoro-4-phenylbutan-2-ol |
InChI |
InChI=1S/C10H12F2O/c11-10(12)9(13)7-6-8-4-2-1-3-5-8/h1-5,9-10,13H,6-7H2 |
InChI Key |
MXIFGPYCPAUIIP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCC(C(F)F)O |
Canonical SMILES |
C1=CC=C(C=C1)CCC(C(F)F)O |
solubility |
not available |
Origin of Product |
United States |
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